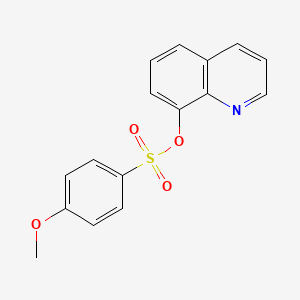

Quinolin-8-yl 4-methoxybenzenesulfonate

Description

Structure

2D Structure

Properties

IUPAC Name |

quinolin-8-yl 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-20-13-7-9-14(10-8-13)22(18,19)21-15-6-2-4-12-5-3-11-17-16(12)15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACSEICZINQBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401385 | |

| Record name | STK003192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61430-87-3 | |

| Record name | STK003192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Quinolin 8 Yl 4 Methoxybenzenesulfonate

Precursor Synthesis and Functionalization

The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors: 8-hydroxyquinoline (B1678124) and 4-methoxybenzenesulfonyl chloride.

8-Hydroxyquinoline (8-HQ), a bicyclic compound composed of a pyridine (B92270) ring fused to a phenol, is a critical starting material. nih.gov Its synthesis can be accomplished through several established methods:

Skraup and Friedlander Syntheses: These are classic methods for constructing the quinoline (B57606) ring system. The Skraup synthesis involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone, while the Friedlander synthesis is the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. rroij.com

From Quinoline Derivatives: 8-Hydroxyquinoline can be prepared from other quinoline compounds. One approach is the diazotization of 8-aminoquinoline (B160924), followed by hydrolysis. rroij.comscispace.com Another industrial method involves the sulfonation of quinoline to produce 8-sulfoquinoline, which is then subjected to alkali fusion at high temperatures (260-320 °C) to introduce the hydroxyl group. scispace.comgoogle.com

From o-Aminophenol: A process involving the reaction of o-aminophenol with acrolein in the presence of a mineral acid and an oxidizing agent, such as o-nitrophenol, can yield 8-hydroxyquinoline. google.com

The 8-HQ moiety is susceptible to various chemical modifications, including electrophilic aromatic substitution, allowing for the synthesis of a wide range of derivatives. nih.gov

4-Methoxybenzenesulfonyl chloride is a reactive intermediate used to introduce the 4-methoxybenzenesulfonyl group. solubilityofthings.com A common laboratory and industrial synthesis involves the following steps:

A mixture of anisole (B1667542) and phosphorus oxychloride is treated with 100% sulfuric acid at a low temperature (below 5 °C). prepchem.com

The reaction mixture is then allowed to warm to room temperature before being heated to approximately 95 °C for a couple of hours. prepchem.com

After cooling, the mixture is poured into an ice-water solution containing sodium chloride, causing the product to precipitate. prepchem.com

The resulting solid is collected by filtration, washed with ice water, and dried to yield 4-methoxybenzenesulfonyl chloride as a pink-white solid. prepchem.com

Table 1: Physical and Chemical Properties of Precursors

| Compound Name | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 73-75 | 267 |

| 4-Methoxybenzenesulfonyl Chloride | C₇H₇ClO₃S | 206.65 | 39-42 | 173 (at 14 mmHg) |

Direct Esterification Approaches

The formation of Quinolin-8-yl 4-methoxybenzenesulfonate (B230329) from its precursors is a sulfonylation reaction, a type of esterification where the phenolic hydroxyl group of 8-hydroxyquinoline attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride.

This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline, making it a more potent nucleophile. The choice of base and solvent is crucial for the reaction's success.

Bases: Tertiary amines such as triethylamine (B128534) (TEA) or pyridine are commonly used. They act as both a base to activate the 8-hydroxyquinoline and a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov

Solvents: Anhydrous (dry) aprotic solvents are preferred to prevent the hydrolysis of the reactive sulfonyl chloride. Suitable solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and chloroform. nih.gov

Temperature: The reaction is often performed at reduced temperatures (e.g., 0 °C) initially to control the exothermic reaction, followed by stirring at room temperature for several hours to ensure completion.

A general procedure involves dissolving 8-hydroxyquinoline in a dry solvent, adding a base, cooling the mixture, and then adding 4-methoxybenzenesulfonyl chloride dropwise. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

Table 2: Typical Conditions for Sulfonylation of 8-Hydroxyquinoline

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Provides a non-reactive medium for the reactants. |

| Base | Triethylamine (TEA), Pyridine | Activates the hydroxyl group and neutralizes HCl byproduct. nih.gov |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from hydrolyzing the sulfonyl chloride. |

To maximize the yield and purity of Quinolin-8-yl 4-methoxybenzenesulfonate, several parameters can be optimized:

Stoichiometry: A slight molar excess (e.g., 1.1 to 1.2 equivalents) of 4-methoxybenzenesulfonyl chloride may be used to ensure the complete consumption of the 8-hydroxyquinoline.

Reaction Time: The reaction time is typically monitored until the starting material (8-hydroxyquinoline) is no longer detectable. This can range from a few hours to overnight.

Purification: After the reaction is complete, the workup procedure usually involves washing the reaction mixture with water and brine to remove the base hydrochloride salt and other water-soluble impurities. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Careful optimization of these parameters can lead to high yields of the desired sulfonate ester.

Multistep Synthetic Pathways Utilizing the Compound as an Intermediate

While this compound can be a final target molecule, its chemical structure also makes it a valuable intermediate in multistep synthesis. The sulfonate group attached to the quinoline ring at the 8-position possesses excellent properties as a leaving group.

The conversion of the phenolic hydroxyl of 8-hydroxyquinoline into a 4-methoxybenzenesulfonate group dramatically changes its reactivity. This transformation makes the 8-position of the quinoline ring susceptible to nucleophilic substitution reactions or participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This strategy is analogous to the use of tosylate (p-toluenesulfonate) esters in organic synthesis. For instance, 4-chloro-8-tosyloxyquinoline has been used as an intermediate where the tosyl group serves as a protecting group while substitution reactions are carried out at other positions on the quinoline ring. researchgate.netresearchgate.net

Therefore, this compound could serve as a key precursor for synthesizing more complex molecules where the sulfonate group is displaced by carbon, nitrogen, oxygen, or other nucleophiles, enabling the construction of novel quinoline-based compounds.

Construction of Complex Molecular Architectures via Sulfonate Intermediates

This compound is a valuable intermediate for the construction of more complex molecular architectures. The sulfonate group at the 8-position of the quinoline ring serves as an excellent leaving group in various nucleophilic substitution and cross-coupling reactions. This reactivity allows for the introduction of a wide range of functional groups at this position.

Furthermore, the quinoline scaffold itself is a versatile platform for building complex molecules. The nitrogen atom in the quinoline ring can act as a directing group for regioselective C-H activation, enabling functionalization at various positions on the ring. researchgate.netresearchgate.net The combination of a reactive sulfonate group and a modifiable quinoline core makes this compound a powerful tool in synthetic organic chemistry.

Sequential Functionalization Strategies

The structure of this compound allows for a variety of sequential functionalization strategies. Following the initial synthesis of the sulfonate ester, the quinoline ring can be further modified. For instance, the formation of a quinoline N-oxide can direct subsequent electrophilic substitution or transition-metal-catalyzed C-H functionalization to the C2 or C8 positions. researchgate.net This approach provides a pathway to di- or multi-substituted quinoline derivatives with precise control over the substitution pattern.

Another strategy involves the initial functionalization of the 8-hydroxyquinoline starting material prior to the sulfonate ester formation. For example, electrophilic aromatic substitution reactions on 8-hydroxyquinoline can introduce substituents at various positions, which are then carried through to the final sulfonate ester product. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key areas of focus include the use of environmentally benign solvents, the development of catalytic methods, and the implementation of energy-efficient reaction conditions.

Solvent-Free Reactions

While the synthesis of this compound is typically performed in organic solvents, the exploration of solvent-free reaction conditions presents a significant green chemistry improvement. For related sulfonamide syntheses, ultrasound irradiation has been shown to be effective in promoting the reaction, often leading to higher yields and shorter reaction times. nih.gov A similar approach could potentially be adapted for the synthesis of the target sulfonate ester, reducing the reliance on volatile organic solvents.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts can enhance the sustainability of the synthesis. While the direct esterification reaction is often base-mediated rather than catalytic, related quinoline syntheses have benefited from the use of various catalysts. For the broader synthesis of quinoline derivatives, a range of green synthetic approaches have been reported, including the use of water as a solvent and microwave-assisted protocols. researchgate.net The application of such principles to the synthesis and subsequent reactions of this compound could lead to more sustainable processes.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving the Sulfonate Leaving Group

The 4-methoxybenzenesulfonate (B230329) group attached to the quinolin-8-yl moiety is anticipated to be a proficient leaving group, analogous to other well-known sulfonates like tosylates and mesylates. ucalgary.cayoutube.com This characteristic renders the C8-oxygen bond susceptible to cleavage through nucleophilic attack, leading to the displacement of the 4-methoxybenzenesulfonate anion.

Quinolin-8-yl 4-methoxybenzenesulfonate is expected to react with a wide array of nucleophiles, resulting in the formation of various 8-substituted quinoline (B57606) derivatives. The general scheme for this transformation involves the attack of a nucleophile (Nu⁻) on the C8 position of the quinoline ring, with the concomitant departure of the 4-methoxybenzenesulfonate leaving group.

The reactivity of the substrate with different nucleophiles is expected to follow the general trends of nucleophilicity. Stronger nucleophiles are predicted to react more readily. A hypothetical reactivity series with common nucleophiles is presented in Table 1.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile (Nu⁻) | Predicted Product | Predicted Reactivity |

| RO⁻ (Alkoxides) | 8-Alkoxyquinoline | High |

| RS⁻ (Thiolates) | 8-(Alkylthio)quinoline | High |

| CN⁻ (Cyanide) | Quinoline-8-carbonitrile | Moderate to High |

| N₃⁻ (Azide) | 8-Azidoquinoline | Moderate |

| I⁻ (Iodide) | 8-Iodoquinoline | Moderate |

| RNH₂ (Amines) | 8-(Alkylamino)quinoline | Moderate to Low |

| H₂O (Water) | Quinolin-8-ol | Low (Solvolysis) |

This table is based on established principles of nucleophilic substitution and the known reactivity of sulfonate esters. The predicted reactivity is relative and would be influenced by specific reaction conditions.

The kinetics of the nucleophilic substitution reactions of this compound would likely be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) or a dissociative (SN1-like) mechanism, depending on the specific conditions. For strong nucleophiles in aprotic polar solvents, an SN2 pathway is more probable.

The thermodynamics of these substitution reactions will be governed by the relative stability of the reactants and products, as well as the stability of the 4-methoxybenzenesulfonate leaving group. As the conjugate base of a strong acid (4-methoxybenzenesulfonic acid), the 4-methoxybenzenesulfonate anion is a stable species, which thermodynamically favors the forward reaction. masterorganicchemistry.com The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring may slightly decrease the leaving group ability compared to an unsubstituted benzenesulfonate (B1194179), but it is still considered a good leaving group.

Electrophilic and Nucleophilic Reactivity of the Quinoline Moiety

Electrophilic Aromatic Substitution: The quinoline ring is an aromatic heterocycle. Electrophilic attack on the quinoline ring generally occurs on the benzene portion of the molecule, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. Theoretical studies on 8-hydroxyquinoline (B1678124), a closely related analog, suggest that the electron density is highest at positions 5 and 7, making them the most likely sites for electrophilic substitution. orientjchem.orgresearchgate.netsemanticscholar.org Therefore, it is predicted that electrophilic aromatic substitution reactions on this compound would yield predominantly 5- and 7-substituted products. reddit.comquora.com

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline moiety is electron-deficient and therefore susceptible to nucleophilic attack. quora.com Generally, nucleophilic attack on the unsubstituted quinoline ring occurs at the C2 and C4 positions. quora.com The presence of the bulky 4-methoxybenzenesulfonate group at the C8 position might sterically hinder attack at the C7 position, but is unlikely to significantly influence the inherent reactivity of the C2 and C4 positions.

Reactivity of the 4-Methoxybenzenesulfonate Group

The 4-methoxybenzenesulfonate group primarily functions as a leaving group in nucleophilic substitution reactions. The reactivity of this group is largely determined by the stability of the corresponding anion. The presence of the 4-methoxy group, an electron-donating group, on the benzene ring will have a modest electronic effect on the stability of the sulfonate anion. Compared to an unsubstituted benzenesulfonate, the methoxy group may slightly decrease the leaving group's ability to depart, but it will still function as an effective nucleofuge in most substitution reactions. acs.orgnih.gov

Ester Hydrolysis in Non-Aqueous and Aqueous Chemical Environments

The sulfonate ester bond in this compound is a key site of reactivity, particularly towards hydrolysis. In aqueous environments, this reaction leads to the cleavage of the S-O bond, yielding 8-hydroxyquinoline and 4-methoxybenzenesulfonic acid. The susceptibility of similar quinolin-8-yl esters to hydrolysis has been noted, with studies on related compounds indicating that this can occur both chemically and enzymatically. nih.gov

In purely chemical settings, the hydrolysis of aryl sulfonate esters can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents on the aryl groups. The two primary proposed mechanisms are a stepwise addition-elimination pathway involving a pentacoordinate sulfur intermediate, and a concerted mechanism with a single transition state. The operative pathway is influenced by factors such as the pKa of the leaving group.

It is important to note that in biological systems, the hydrolysis of compounds containing a quinolin-8-yl ester moiety has been observed to be a significant metabolic pathway. nih.gov This can be catalyzed by enzymes such as carboxylesterases, but non-enzymatic hydrolysis also plays a role. nih.gov This underscores the inherent reactivity of the quinolin-8-yl ester bond towards nucleophilic attack by water.

Transesterification Reactions

Transesterification, the exchange of the alkoxy or aryloxy group of an ester with that of an alcohol, is a plausible reaction for this compound. This reaction can be catalyzed by either acids or bases.

Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide on the sulfur atom of the sulfonate ester. This proceeds through a tetrahedral intermediate, which then collapses to form the new ester and releases the quinolin-8-olate anion as the leaving group.

In an acidic environment, the reaction mechanism involves protonation of one of the sulfonyl oxygens, which activates the sulfur atom towards nucleophilic attack by an alcohol. This is followed by a series of proton transfer steps and the eventual elimination of 8-hydroxyquinoline to yield the transesterified product.

While specific studies on the transesterification of this compound are not documented, the general principles of ester transesterification are well-established. masterorganicchemistry.com The potential for transesterification of related quinolin-8-yl esters with alcohol-based solvents has been acknowledged, particularly in the context of avoiding analytical artifacts during metabolic studies.

Metal-Mediated and Catalytic Reactions

The structure of this compound suggests potential applications in metal-mediated and catalytic reactions, primarily leveraging the reactivity of the sulfonate group as a leaving group or the quinoline moiety as a ligand precursor.

Application in Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

Aryl sulfonates are known to be effective electrophilic partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. The 4-methoxybenzenesulfonate group in this compound can function as a leaving group in reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and other similar C-C, C-N, and C-O bond-forming reactions.

In a typical Suzuki-Miyaura coupling, a palladium(0) catalyst would oxidatively add to the C-O bond of the quinolin-8-yl sulfonate to form a palladium(II) intermediate. Subsequent transmetalation with an organoboron reagent and reductive elimination would yield an 8-arylquinoline. While this specific transformation for this compound is not explicitly reported, the utility of other aryl sulfonates in such reactions is well-documented. unistra.fr

Similarly, in the Buchwald-Hartwig amination, the palladium-catalyzed reaction between an amine and the quinolin-8-yl sulfonate would lead to the formation of an 8-aminoquinoline (B160924) derivative. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the efficiency of these reactions.

The viability of these cross-coupling reactions provides a synthetic route to a variety of 8-substituted quinolines, which are important scaffolds in medicinal chemistry and materials science.

Role as a Ligand Precursor in Homogeneous Catalysis

The quinoline moiety, particularly the nitrogen atom and the oxygen atom of the hydroxyl group in the parent 8-hydroxyquinoline, is a classic bidentate chelating ligand for a wide range of metal ions. While this compound itself is not typically used directly as a ligand, it can serve as a precursor to the 8-hydroxyquinolinate ligand.

Upon hydrolysis of the sulfonate ester, the liberated 8-hydroxyquinoline can readily coordinate with metal centers. This in situ generation of a ligand can be advantageous in certain catalytic systems. 8-Hydroxyquinoline and its derivatives are known to form stable complexes that can act as catalysts in various organic transformations.

Thermal and Photochemical Transformations

This compound is susceptible to degradation under thermal and photochemical stress, leading to the cleavage of the sulfonate ester bond.

Studies on the thermal stability of polymers containing 8-hydroxyquinoline-5-sulphonic acid units indicate that the sulphonic acid group can undergo thermal decomposition. derpharmachemica.com For this compound, elevated temperatures would likely lead to the cleavage of the S-O bond, potentially through homolytic or heterolytic pathways, to yield 8-hydroxyquinoline and derivatives of 4-methoxybenzenesulfonic acid. The quinoline and methoxybenzene moieties themselves are relatively stable at moderate temperatures.

The photochemical reactivity of 8-quinolinyl benzenesulfonate derivatives has been specifically investigated. scite.ai Upon irradiation with UV light in the range of 300-330 nm in aqueous solutions, these compounds undergo photolysis to produce the corresponding 8-quinolinols and benzenesulfonic acids. The reaction is reported to be clean, with minimal formation of byproducts. Mechanistic studies involving triplet sensitizers and quenchers suggest that the photolysis proceeds primarily through the homolytic cleavage of the S-O bond from the excited triplet state of the molecule. scite.ai This photochemical lability is an important characteristic of this class of compounds.

Investigation of Reaction Mechanisms

The mechanisms of the key reactions involving this compound have been a subject of investigation, often through studies of analogous compounds.

For ester hydrolysis , as mentioned, the debate between a stepwise (addition-elimination) and a concerted mechanism for aryl sulfonates continues. The preferred pathway likely depends on the specific substrate and reaction conditions.

The mechanism of photochemical cleavage of 8-quinolinyl benzenesulfonates has been elucidated to involve the excited triplet state of the molecule. scite.ai The homolytic cleavage of the S-O bond upon photoexcitation leads to the formation of a quinolin-8-oxyl radical and a 4-methoxybenzenesulfonyl radical. These radicals would then abstract hydrogen atoms from the solvent to yield the final products, 8-hydroxyquinoline and 4-methoxybenzenesulfonic acid.

In the context of palladium-catalyzed cross-coupling reactions , the mechanism is generally understood to follow a catalytic cycle involving:

Oxidative addition: The Pd(0) catalyst inserts into the C-O bond of the sulfonate ester.

Transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig).

Reductive elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

A summary of the key reactive sites and transformations of this compound is presented in the table below.

| Reaction Type | Reactive Site | Key Intermediates/States | Products |

| Hydrolysis | Sulfonate Ester (S-O bond) | Pentacoordinate sulfur intermediate or concerted transition state | 8-Hydroxyquinoline, 4-Methoxybenzenesulfonic acid |

| Transesterification | Sulfonate Ester (S-O bond) | Tetrahedral intermediate | New sulfonate ester, 8-Hydroxyquinoline |

| Cross-Coupling | C-O bond of the ester | Pd(II) intermediate | 8-Substituted quinolines |

| Photochemical Cleavage | Sulfonate Ester (S-O bond) | Excited triplet state, radical species | 8-Hydroxyquinoline, 4-Methoxybenzenesulfonic acid |

Characterization of Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to elucidating the mechanistic steps of a chemical transformation. For this compound, such characterizations are not currently available in published research. Hypothetically, its reactions, such as nucleophilic substitution at the sulfonyl group or modifications to the quinoline ring, would proceed through transient species.

In related sulfonamide compounds, computational and spectroscopic methods have been employed to probe the electronic structure and potential energy surfaces of reactions. These studies suggest that reactions at the sulfonyl center could involve pentacoordinate sulfur intermediates or transition states. However, without specific experimental data for this compound, the exact nature of these high-energy species remains speculative. The electronic influence of the 4-methoxybenzene group and the quinolin-8-yl moiety would significantly impact the stability and structure of any proposed intermediates and transition states.

Table 1: Hypothetical Intermediates in Reactions of this compound

| Reaction Type | Proposed Intermediate/Transition State | Key Structural Features |

| Nucleophilic Acyl Substitution | Pentacoordinate Sulfur Species | Elongated S-O and S-Nucleophile bonds; trigonal bipyramidal geometry |

| Electrophilic Aromatic Substitution | Sigma Complex (Wheland Intermediate) | Sp3-hybridized carbon in the quinoline ring; delocalized positive charge |

This table is based on theoretical reaction mechanisms and does not represent experimentally observed species for this compound.

Applications in Advanced Organic Synthesis

Generation of Chemical Libraries for Synthetic Exploration

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, known as chemical libraries, which can then be screened for biological activity or other desired properties. acs.org The synthesis of such libraries often relies on the use of "building blocks," which are molecular fragments that can be systematically and repetitively linked together. acs.org

Quinoline (B57606) and its derivatives are considered privileged structures in medicinal chemistry and are frequently used as scaffolds for the generation of chemical libraries. nih.govmdpi.com The synthesis of quinoline derivatives via multicomponent reactions is an efficient approach for creating diverse molecular architectures. nih.govrsc.org Quinolin-8-yl 4-methoxybenzenesulfonate (B230329), with its distinct quinoline and methoxybenzenesulfonate moieties, can serve as a valuable building block in combinatorial synthesis. The sulfonate group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 8-position of the quinoline ring. This would enable the generation of a focused library of 8-substituted quinoline derivatives for screening in drug discovery or materials science applications.

Utilization in Protecting Group Chemistry (as a temporary activating or masking group)

In organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. An activating group, on the other hand, makes a functional group more reactive. Sulfonate esters are well-known for their ability to function as excellent leaving groups in nucleophilic substitution and elimination reactions. wikipedia.org This property allows them to act as temporary activating groups for hydroxyl groups. youtube.com

The 4-methoxybenzenesulfonate group in Quinolin-8-yl 4-methoxybenzenesulfonate can be considered a good leaving group. This suggests that the compound could be used to "activate" the 8-hydroxyquinoline (B1678124) scaffold. By converting the hydroxyl group of 8-hydroxyquinoline to the 4-methoxybenzenesulfonate ester, the 8-position of the quinoline ring becomes more susceptible to nucleophilic attack. After the desired transformation, the sulfonate group can be removed, regenerating the hydroxyl group if needed. This strategy of temporary activation is a key concept in protecting group chemistry and highlights a potential application of this compound in the multi-step synthesis of complex quinoline-based molecules. eurjchem.com

Data Tables

Table 1: Physical and Chemical Properties of a Related Compound: Quinolin-8-yl 2,5-dichlorobenzenesulfonate

| Property | Value | Reference |

| Molecular Formula | C15H9Cl2NO3S | researchgate.net |

| Molecular Weight | 354.19 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 7.842 (1) | researchgate.net |

| b (Å) | 25.536 (3) | researchgate.net |

| c (Å) | 7.642 (1) | researchgate.net |

| β (°) | 107.87 (1) | researchgate.net |

| Volume (ų) | 1456.5 (3) | researchgate.net |

| Z | 4 | researchgate.net |

| Calculated Density (Mg m⁻³) | 1.615 | researchgate.net |

Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. Through the application of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of Quinolin-8-yl 4-methoxybenzenesulfonate (B230329) can be constructed.

Advanced 1D NMR (e.g., ¹H, ¹³C) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the protons of the quinoline (B57606) and the 4-methoxybenzenesulfonate moieties. The quinoline ring system will exhibit a set of complex multiplets in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the 4-methoxybenzenesulfonate ring will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons are expected to be observed as a sharp singlet further upfield, typically around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all unique carbon environments within the molecule. The spectrum will show signals corresponding to the carbons of the quinoline ring, the 4-methoxybenzenesulfonate ring, and the methoxy group. The carbon attached to the sulfonate ester oxygen on the quinoline ring is expected to be significantly downfield. The carbonyl carbon in related ester compounds provides a reference for the expected chemical shift of the sulfonated carbon. mdpi.com

Predicted ¹H and ¹³C NMR Data for Quinolin-8-yl 4-methoxybenzenesulfonate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline-H2 | 8.8 - 9.0 (dd) | 148 - 150 |

| Quinoline-H3 | 7.4 - 7.6 (dd) | 121 - 123 |

| Quinoline-H4 | 8.0 - 8.2 (d) | 135 - 137 |

| Quinoline-H5 | 7.6 - 7.8 (d) | 128 - 130 |

| Quinoline-H6 | 7.5 - 7.7 (t) | 126 - 128 |

| Quinoline-H7 | 7.3 - 7.5 (d) | 118 - 120 |

| Quinoline-C8 | - | 140 - 142 |

| Quinoline-C4a | - | 129 - 131 |

| Quinoline-C8a | - | 145 - 147 |

| 4-Methoxybenzenesulfonate-H2'/H6' | 7.8 - 8.0 (d) | 130 - 132 |

| 4-Methoxybenzenesulfonate-H3'/H5' | 7.0 - 7.2 (d) | 114 - 116 |

| 4-Methoxybenzenesulfonate-C1' | - | 135 - 137 |

| 4-Methoxybenzenesulfonate-C4' | - | 163 - 165 |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s) | 55 - 57 |

Note: The predicted chemical shifts are based on data from analogous compounds and standard NMR prediction tools. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the quinoline ring and confirming the para-substitution pattern on the benzenesulfonate (B1194179) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). For the target molecule, HMBC would be crucial in connecting the quinoline and 4-methoxybenzenesulfonate moieties by showing correlations between the quinoline protons and the sulfonyl carbon, and vice versa.

The application of these 2D NMR techniques on related quinoline derivatives has been demonstrated to be highly effective in their structural characterization. mdpi.com

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. While no specific solid-state NMR data for this compound has been reported, this technique would be invaluable for characterizing its solid-state properties. Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. ssNMR can distinguish between these polymorphs by detecting differences in the local chemical environments of the nuclei, which are manifested as changes in chemical shifts and line shapes. This is particularly relevant for sulfonated compounds where intermolecular interactions can influence the crystal packing. koreascience.kr

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Vibrational Analysis of Key Functional Groups (e.g., Sulfonyl stretch, C=O)

The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for the sulfonyl group and the aromatic rings.

Sulfonyl (SO₂) Group Vibrations: The sulfonyl group is known to exhibit strong and characteristic stretching vibrations. cdnsciencepub.com The asymmetric (νas) and symmetric (νs) stretching modes of the S=O bonds are expected to appear in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic nature of the substituents on the sulfur atom. cdnsciencepub.com

Aromatic C=C and C-H Vibrations: The quinoline and benzene rings will give rise to a series of bands corresponding to C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-O and S-O Stretching Vibrations: The C-O stretching vibration of the ester linkage and the S-O stretching of the sulfonate group are expected in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1400 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1200 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| S-O (Ester) | Stretch | 900 - 1100 |

Note: The expected frequency ranges are based on general vibrational spectroscopy correlation tables and data for similar compounds. cdnsciencepub.comsemanticscholar.org

Identification of Hydrogen Bonding and Other Intermolecular Interactions

While this compound does not possess strong hydrogen bond donors, weak intermolecular interactions such as C-H···O and π-π stacking can influence the vibrational spectra, particularly in the solid state. These interactions can lead to slight shifts in the positions and changes in the shapes of the vibrational bands compared to the molecule in an inert solvent. A detailed analysis of the spectra, potentially aided by computational modeling, could provide insights into the nature and strength of these intermolecular forces, which in turn govern the crystal packing and physical properties of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₆H₁₃NO₄S), the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass value that closely matches this theoretical calculation, thereby confirming the molecular formula.

Table 1: Theoretical vs. Expected HRMS Data for this compound

| Molecular Formula | Theoretical Exact Mass (m/z) | Expected Ion Adduct [M+H]⁺ |

|---|---|---|

| C₁₆H₁₃NO₄S | 315.0565 | 316.0638 |

Note: Data is theoretical and for illustrative purposes as specific experimental results for this compound were not available in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

For this compound, fragmentation would likely occur at the ester linkage. A primary fragmentation pathway for related quinolin-8-yl esters often involves the formation of a quinolin-8-ol moiety. ljmu.ac.uk The analysis would likely reveal characteristic fragments corresponding to the quinolin-8-yl cation and the 4-methoxybenzenesulfonate anion or its subsequent fragmentation products.

Table 2: Plausible Key Fragments in the MS/MS Spectrum of this compound

| Fragment Name | Proposed Structure / Formula | Expected m/z |

|---|---|---|

| Quinolin-8-ol cation | C₉H₇NO⁺ | 145.05 |

| 4-methoxybenzenesulfonyl cation | C₇H₇O₃S⁺ | 171.01 |

Note: This table represents a hypothetical fragmentation pattern based on the analysis of structurally similar compounds, as direct experimental data for the target compound is not available.

Reaction Monitoring via LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a vital technique for monitoring the progress of chemical reactions. It allows for the separation of reactants, intermediates, and products, followed by their detection by the mass spectrometer. In the synthesis of this compound, LC-MS could be employed to track the consumption of the starting materials (8-hydroxyquinoline and 4-methoxybenzenesulfonyl chloride) and the formation of the final product in real-time. This enables optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity.

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. While crystallographic data for the specific title compound is not presently available in the surveyed literature, studies on similar sulfonamides have been conducted, providing insight into their molecular structures. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | To be determined experimentally |

| Bond Length (S-O ester) | ~1.6 Å |

| Bond Angle (O-S-O) | ~120° |

Note: This data is illustrative and based on general values for similar organic sulfonates, as specific experimental data for this compound is not available.

Conformational Analysis and Torsional Angles in the Solid State

Table 4: Key Torsional Angles for Conformational Analysis

| Torsional Angle | Atoms Involved | Significance |

|---|---|---|

| τ₁ | C(quinoline)-O-S-C(benzene) | Defines the primary twist between the two aromatic systems. |

| τ₂ | O-S-C(benzene)-C(benzene) | Describes the orientation of the methoxybenzene ring relative to the sulfonyl group. |

Note: The specific values for these angles would be determined from the final refined crystal structure.

Investigation of Crystal Packing and Supramolecular Interactions

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial as they dictate the material's physical properties, such as solubility, stability, and melting point. For quinoline derivatives, a powerful tool to dissect these interactions is Hirshfeld surface analysis.

Hirshfeld surface analysis provides a visual and quantitative representation of intermolecular contacts within a crystal. The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the crystal lattice). By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of intermolecular interactions.

For instance, in a related compound, 2-Aminoquinolin-8-yl 2,4,6-triisopropylbenzenesulfonate, Hirshfeld surface analysis would reveal the nature and extent of hydrogen bonds and other close contacts. researchgate.net The dnorm map would show distinct red spots indicating close contacts, which are typically associated with hydrogen bonds (e.g., N-H···O) and other strong interactions. The blue regions on the dnorm map represent contacts longer than the van der Waals radii, while white areas indicate contacts at the van der Waals separation.

The following interactive table provides a hypothetical breakdown of intermolecular contacts for a quinoline benzenesulfonate derivative based on typical findings in related structures.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.2 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.8 |

| N···H/H···N | 8.3 |

| S···O/O···S | 5.1 |

| C···C | 3.7 |

| Other | 1.4 |

This table is representative of data that would be obtained from a Hirshfeld surface analysis of a quinoline benzenesulfonate derivative.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a vital technique for probing the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule, which are directly related to the extent of conjugation and the presence of chromophores.

In a study of quinoline-based materials, the absorption spectra are often recorded in different solvents to investigate solvatochromic effects. mdpi.com The position, intensity, and shape of the absorption bands can be influenced by the polarity of the solvent, providing insights into the nature of the electronic transitions and the charge distribution in the ground and excited states. For example, a bathochromic (red) shift in the absorption maximum with increasing solvent polarity can indicate a transition to a more polar excited state.

A hypothetical UV-Vis absorption data for this compound in a common organic solvent is presented in the interactive table below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| 235 | 35,000 | π-π* (Benzenoid) |

| 278 | 12,000 | π-π* (Quinoline) |

| 315 | 5,500 | n-π* (Quinoline) |

This table is a representation of typical UV-Vis data for a quinoline derivative with extensive conjugation.

Correlation of Spectroscopic Data with Quantum Chemical Calculations

To gain a deeper understanding of the electronic properties and to accurately assign the observed spectroscopic transitions, experimental data is often correlated with quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used for this purpose.

DFT calculations can be employed to optimize the ground-state geometry of this compound and to determine its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a theoretical estimate of the lowest energy electronic transition. The spatial distribution of these orbitals can reveal the nature of the electronic transitions; for instance, a transition from a HOMO localized on the quinoline ring to a LUMO also on the quinoline ring would be characteristic of a π-π* transition within that moiety.

TD-DFT calculations are then used to predict the electronic absorption spectrum by calculating the excitation energies and oscillator strengths of the vertical electronic transitions from the ground state to various excited states. The calculated absorption wavelengths can then be compared with the experimental UV-Vis spectrum. A good agreement between the theoretical and experimental spectra validates the computational model and allows for a confident assignment of the observed absorption bands to specific electronic transitions.

For example, a TD-DFT calculation might predict a strong absorption at a wavelength corresponding to the experimentally observed π-π* transition and attribute it to a HOMO -> LUMO transition with significant oscillator strength. Weaker n-π* transitions, which are often symmetry-forbidden or have low oscillator strengths, can also be identified and correlated with the experimental spectrum.

The following interactive table shows a hypothetical correlation between experimental and theoretical spectroscopic data for this compound.

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 235 | 232 | 0.45 | HOMO-2 -> LUMO | π-π |

| 278 | 275 | 0.28 | HOMO -> LUMO | π-π |

| 315 | 310 | 0.01 | HOMO-1 -> LUMO | n-π* |

This table illustrates the typical correlation between experimental UV-Vis data and theoretical results from TD-DFT calculations.

By combining experimental spectroscopic techniques with theoretical calculations, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, paving the way for its potential application in various fields of chemical research.

Theoretical and Computational Studies in Quinoline Sulfonate Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. researchgate.netrsc.org For quinolin-8-yl 4-methoxybenzenesulfonate (B230329), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed understanding of its fundamental characteristics. researchgate.net

The electronic properties of a molecule are pivotal in determining its reactivity. researchgate.net Key aspects of the electronic structure of quinolin-8-yl 4-methoxybenzenesulfonate that can be elucidated through DFT include the analysis of Frontier Molecular Orbitals (FMOs) and the distribution of electronic charge.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of the molecule's chemical stability and reactivity. rsc.org A smaller energy gap generally implies higher reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring and the oxygen atom of the sulfonate group, while the LUMO would likely be distributed over the benzenesulfonate (B1194179) moiety.

The charge distribution within the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps illustrate the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonate group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring would exhibit positive potential.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. For this compound, DFT calculations can provide theoretical values for NMR chemical shifts and IR vibrational frequencies.

Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental data, can confirm the proposed molecular structure. For instance, the protons on the quinoline and benzene (B151609) rings are expected to appear in the aromatic region of the 1H NMR spectrum, with specific shifts influenced by the electron-withdrawing sulfonate group and the electron-donating methoxy (B1213986) group.

Similarly, the calculation of IR frequencies can help in the assignment of vibrational bands observed in the experimental spectrum. Key vibrational modes for this compound would include the S=O stretching frequencies of the sulfonate group, the C-O-S stretching, and the various C-H and C=C stretching and bending vibrations of the aromatic rings.

Table 2: Predicted Key Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (H of C-H on quinoline) | δ 7.5-8.9 ppm |

| 13C NMR Chemical Shift (C-O of quinoline) | δ ~150 ppm |

| IR Frequency (S=O asymmetric stretch) | ~1370 cm-1 |

DFT-based reactivity descriptors, such as Fukui functions and local softness, can be employed to predict the most probable sites for electrophilic, nucleophilic, and radical attacks on this compound. researchgate.net These calculations can provide a quantitative measure of the reactivity of different atoms in the molecule. For instance, the nitrogen atom in the quinoline ring is often a site for electrophilic attack. The regioselectivity of reactions, such as electrophilic aromatic substitution on the quinoline or benzene rings, can also be predicted by analyzing the charge distribution and the stability of the corresponding reaction intermediates.

Computational Modeling of Reaction Pathways and Energy Landscapes

Beyond static molecular properties, computational chemistry allows for the detailed investigation of reaction mechanisms. This involves mapping the potential energy surface of a reaction to understand its kinetics and thermodynamics.

For a given reaction of this compound, such as its hydrolysis, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. A lower activation energy implies a faster reaction. For the hydrolysis of sulfonate esters, both concerted and stepwise mechanisms have been proposed and studied computationally. acs.orgnih.gov A detailed computational study on this compound would likely involve exploring these different pathways to determine the most favorable one.

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction energetics. digitellinc.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into the calculations. The solvent can stabilize charged species, such as intermediates and transition states, thereby altering the reaction pathway and activation energies. For a reaction involving a polar molecule like this compound, the choice of solvent can have a substantial impact on the reaction outcome. Computational studies can help in selecting an appropriate solvent to optimize the reaction conditions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (B1678124) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of this compound in various environments.

For instance, a simulation might reveal that in a polar solvent like water, the molecule adopts a more compact conformation to minimize the exposure of its hydrophobic regions. In contrast, in a nonpolar solvent, it might adopt a more extended conformation. The relative populations of different conformers can be estimated from the simulation trajectories, providing insights into the molecule's average structure in solution.

Table 1: Hypothetical Conformational Distribution of this compound in Different Solvents

| Solvent | Conformation | Dihedral Angle (°C-S-O-C) | Population (%) |

| Water | Folded | 60-90 | 75 |

| Extended | 160-180 | 25 | |

| Chloroform | Folded | 60-90 | 30 |

| Extended | 160-180 | 70 |

This table is illustrative and based on general principles of conformational analysis; specific experimental or simulation data for this compound is not publicly available.

MD simulations are particularly useful for characterizing the non-covalent interactions between this compound and its surrounding environment. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the molecule's solubility, aggregation behavior, and accessibility for chemical reactions.

Simulations can quantify the extent of solvent structuring around the molecule. For example, in aqueous solution, water molecules are expected to form hydrogen bonds with the oxygen atoms of the sulfonate group and the nitrogen atom of the quinoline ring. The radial distribution function (RDF) from an MD simulation can provide information about the average distance and coordination number of solvent molecules around specific atoms of the solute. Studies on similar aryl sulfonates have shown that the sulfonate headgroup strongly influences the structure of surrounding water molecules. acs.org

Table 2: Hypothetical Intermolecular Interaction Energies for this compound with Water

| Interaction Type | Functional Group | Average Energy (kcal/mol) |

| Hydrogen Bonding | Sulfonate Oxygens | -5.2 |

| Quinoline Nitrogen | -3.8 | |

| Electrostatic | Phenyl Rings | -2.1 |

| van der Waals | Entire Molecule | -8.5 |

This data is hypothetical and serves to illustrate the types of insights gained from MD simulations.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. These models are valuable for predicting the reactivity of new compounds and for understanding the underlying factors that control chemical reactions.

For a class of compounds like quinoline sulfonates, a QSRR model could be developed to predict their reactivity in a specific reaction, such as nucleophilic substitution at the sulfonate group. The first step in developing such a model is to generate a dataset of compounds with known reactivity data. Then, a set of molecular descriptors is calculated for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and topological properties.

Examples of descriptors that could be relevant for this compound and its analogs include:

Electronic Descriptors: Partial charges on the sulfur and carbon atoms of the sulfonate ester, HOMO and LUMO energies.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters for substituents.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the observed reactivity. Research on QSRR for quinoline derivatives has demonstrated the utility of combining physicochemical and geometrical parameters to create accurate predictive models. nih.gov

Once a QSRR model is established, it can be used to understand the relative importance of different structural features in determining the reactivity of this compound. For example, the coefficients of the descriptors in a regression model can indicate whether electronic or steric effects are more dominant.

For the hydrolysis of this compound, a QSRR study might reveal that the reaction rate is highly sensitive to the electronic properties of the quinoline and methoxybenzene rings. Electron-withdrawing substituents on either ring would be expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, bulky substituents near the sulfonate group could sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.

Computational studies on related quinoline-sulfonamide derivatives have utilized techniques like Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping to elucidate the electronic structure and predict reactivity, providing valuable insights into these effects. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues in Synthetic Chemistry

Development of Novel and Highly Selective Synthetic Methodologies

The future synthesis of Quinolin-8-yl 4-methoxybenzenesulfonate (B230329) and its analogs is likely to move beyond traditional methods towards more efficient and selective methodologies. A probable and straightforward synthesis would involve the reaction of 8-hydroxyquinoline (B1678124) with 4-methoxybenzenesulfonyl chloride. Future research could focus on optimizing this reaction using novel catalysts to improve yield and purity, and to allow for a broader range of substituted quinoline (B57606) and benzenesulfonyl precursors.

Moreover, the development of one-pot syntheses, where the quinoline core is first constructed and then functionalized in situ with the 4-methoxybenzenesulfonate group, represents a promising avenue. Techniques such as C-H activation could be explored for the direct sulfonylation of the quinoline ring, potentially offering a more atom-economical and step-efficient route. tandfonline.comthieme-connect.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Esterification | Higher yields, milder reaction conditions, broader substrate scope. | Development of novel, highly active, and selective catalysts. |

| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, simplified purification. | Design of cascade reactions combining quinoline synthesis and functionalization. |

| C-H Activation/Sulfonylation | High atom economy, direct functionalization of the quinoline core. | Discovery of new catalytic systems for regioselective C-H sulfonylation. |

Exploration of Catalytic Roles in Unconventional Transformations

The nitrogen atom in the quinoline ring and the potential for the sulfonate group to act as a leaving group suggest that Quinolin-8-yl 4-methoxybenzenesulfonate and its derivatives could serve as catalysts or ligands in a variety of unconventional transformations. The quinoline moiety is known to coordinate with metal centers, and thus, metal complexes of this compound could be investigated for their catalytic activity. nih.gov

Future research could explore the use of such complexes in asymmetric catalysis, where the chiral environment provided by a modified quinoline scaffold could induce enantioselectivity. Furthermore, the electronic properties of the 4-methoxybenzenesulfonate group could be tuned to modulate the catalytic activity of the metal center, opening up possibilities for fine-tuning catalyst performance in reactions such as cross-coupling, oxidation, and reduction.

Integration into Flow Chemistry and Automated Synthesis Platforms

The anticipated synthetic routes to this compound are amenable to adaptation for flow chemistry and automated synthesis platforms. Continuous flow processes offer advantages in terms of safety, scalability, and process control, which are particularly relevant for the synthesis of novel compounds for high-throughput screening. ucd.ieacs.orgresearchgate.netvapourtec.comresearchgate.net

Future work in this area could involve the development of a continuous flow process for the synthesis of a library of analogous compounds with variations in both the quinoline and the benzenesulfonate (B1194179) moieties. Automated platforms, incorporating robotic systems for reaction setup, monitoring, and purification, could accelerate the discovery of new derivatives with desired properties. nih.govmit.edunih.govresearchgate.net The integration of artificial intelligence and machine learning algorithms could further optimize reaction conditions in real-time, leading to more efficient and autonomous synthesis. nih.gov

Design of Next-Generation Chemical Building Blocks and Reagents

This compound has the potential to be a versatile building block for the synthesis of more complex molecules. The sulfonate ester can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 8-position of the quinoline ring.

This reactivity could be exploited to synthesize libraries of novel quinoline derivatives for applications in drug discovery and materials science. For example, displacement of the 4-methoxybenzenesulfonate group with amines, thiols, or other nucleophiles could generate a diverse set of compounds for biological screening. The quinoline core itself can be further functionalized, making this compound a valuable scaffold for diversity-oriented synthesis. tandfonline.comrsc.org

Application in Sustainable Chemistry and Waste Minimization Strategies

Future research on the synthesis of this compound will likely be guided by the principles of green and sustainable chemistry. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. ucd.ieacs.orgresearchgate.netvapourtec.comresearchgate.net

Advanced Functional Material Synthesis Beyond Biological Applications

The quinoline scaffold is a key component in many advanced functional materials, particularly in the field of organic electronics. For instance, 8-hydroxyquinoline derivatives are widely used in organic light-emitting diodes (OLEDs). The introduction of the 4-methoxybenzenesulfonate group at the 8-position could be a strategy to fine-tune the electronic and photophysical properties of these materials.

Future research could focus on synthesizing polymers or dendrimers incorporating the this compound unit. The electronic properties of such materials could be systematically varied by modifying the substituents on both the quinoline and the benzenesulfonate rings. These new materials could find applications in areas such as organic photovoltaics, sensors, and nonlinear optics.

Q & A

Q. What formulation strategies address solubility limitations in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.